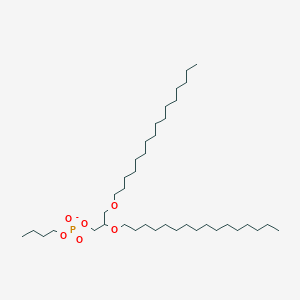
Ethyl (trimethylgermyl)(trimethylsilyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (trimethylgermyl)(trimethylsilyl)acetate is an organosilicon compound that features both trimethylgermyl and trimethylsilyl groups. This compound is of interest due to its unique structural properties, which combine the characteristics of both silicon and germanium-based functional groups. These properties make it a valuable reagent in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (trimethylgermyl)(trimethylsilyl)acetate typically involves the reaction of ethyl acetate with trimethylgermyl and trimethylsilyl reagents. One common method includes the use of trimethylgermyl chloride and trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the ethyl acetate reacts with the chlorides to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (trimethylgermyl)(trimethylsilyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl or trimethylgermyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trimethylsilyl chloride, trimethylgermyl chloride, triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or alcohols.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Substitution: Formation of new organosilicon or organogermanium compounds.
Aplicaciones Científicas De Investigación
Ethyl (trimethylgermyl)(trimethylsilyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-germanium bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of Ethyl (trimethylgermyl)(trimethylsilyl)acetate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl and trimethylgermyl groups can act as protecting groups, stabilizing reactive intermediates during chemical reactions. These groups can also enhance the solubility and reactivity of the compound, facilitating its use in various applications.
Comparación Con Compuestos Similares
Ethyl (trimethylgermyl)(trimethylsilyl)acetate can be compared with other similar compounds such as:
Ethyl (trimethylsilyl)acetate: Lacks the trimethylgermyl group, making it less versatile in certain applications.
Ethyl (trimethylgermyl)acetate: Lacks the trimethylsilyl group, which may limit its reactivity and stability.
Trimethylsilylacetate: A simpler compound with only the trimethylsilyl group, used in more basic applications.
The uniqueness of this compound lies in its combination of both trimethylsilyl and trimethylgermyl groups, providing enhanced reactivity and versatility in various chemical and industrial applications.
Propiedades
Número CAS |
111999-58-7 |
|---|---|
Fórmula molecular |
C10H24GeO2Si |
Peso molecular |
277.01 g/mol |
Nombre IUPAC |
ethyl 2-trimethylgermyl-2-trimethylsilylacetate |
InChI |
InChI=1S/C10H24GeO2Si/c1-8-13-10(12)9(11(2,3)4)14(5,6)7/h9H,8H2,1-7H3 |
Clave InChI |
IBPUYMJOOLXPKU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C([Si](C)(C)C)[Ge](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


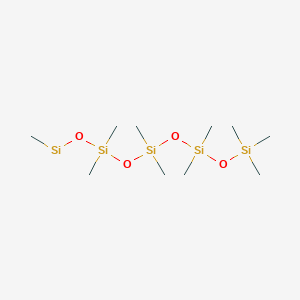
![[5-(1,3-Dioxolan-2-yl)-2-phenyl-6H-1,3-thiazin-4-yl]methanol](/img/structure/B14308897.png)
![7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one](/img/structure/B14308901.png)
![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)
![1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14308910.png)
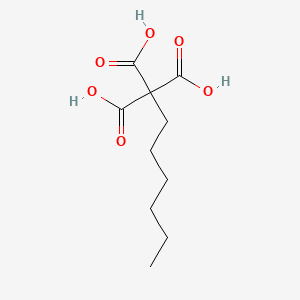
![N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide](/img/structure/B14308923.png)
![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)
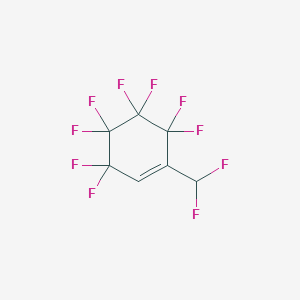
![5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B14308960.png)
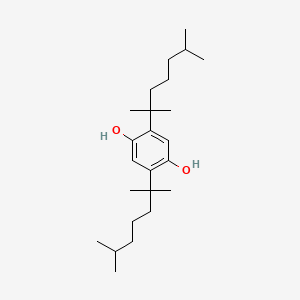
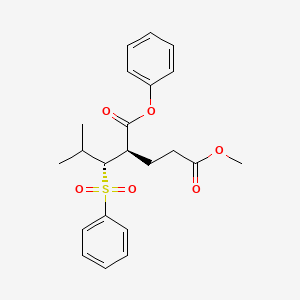
![[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14308972.png)
